
2,6-Dimethylisopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylisopropylbenzene: is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring substituted with two methyl groups and an isopropyl group at the 2 and 6 positions. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylisopropylbenzene can be synthesized through the alkylation of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where benzene and propylene are continuously fed into the system. The reaction is catalyzed by aluminum trichloride, and the product is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization.
Electrophilic Aromatic Substitution: It can undergo halogenation, nitration, and sulfonation reactions typical of aromatic hydrocarbons.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are used under controlled conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Oxidation: Formation of hydroperoxides.
Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Reduction: Formation of corresponding hydrocarbons.
Scientific Research Applications
2,6-Dimethylisopropylbenzene has several applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a solvent and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Dimethylisopropylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, influencing molecular pathways and processes. For example, in oxidation reactions, it forms hydroperoxides that can initiate radical polymerization.
Comparison with Similar Compounds
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 2,6-Dimethylisopropylbenzene is unique due to the specific positioning of its methyl and isopropyl groups, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution and oxidation reactions due to steric and electronic effects.
Properties
CAS No. |
14411-75-7 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1,3-dimethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-8(2)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3 |
InChI Key |
IVCIQLTVLDOHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



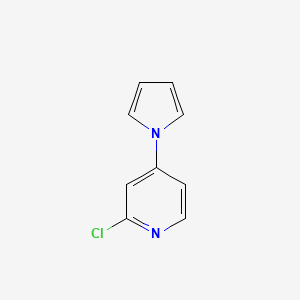
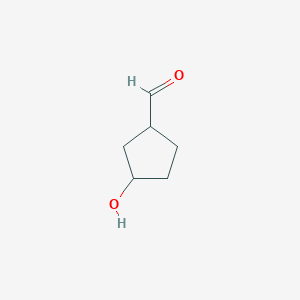
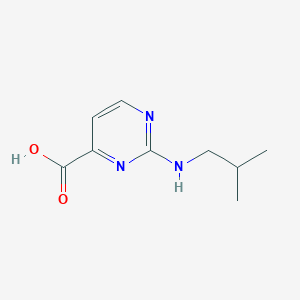
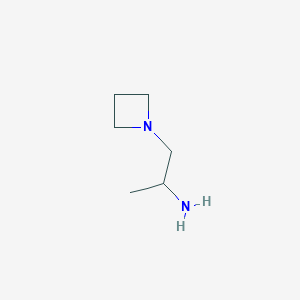
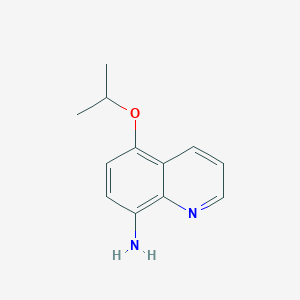
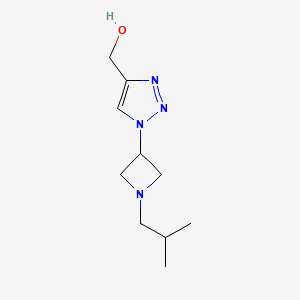
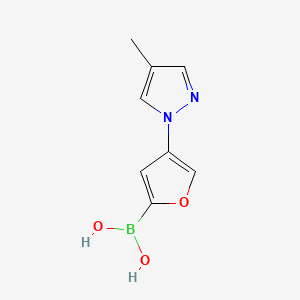
![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13341820.png)
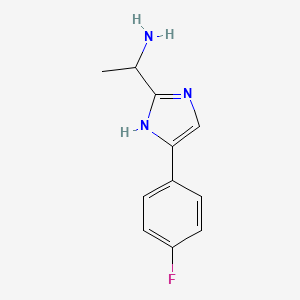

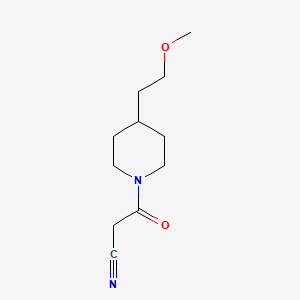

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
